

# Pigment Red 166: Application Notes and Protocols for Polymer Science

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For Researchers, Scientists, and Drug Development Professionals

**Pigment Red 166** (C.I. 20730) is a high-performance disazo condensation pigment that imparts a clean, yellowish shade of red. Its robust properties, including excellent heat stability, lightfastness, and migration resistance, make it a preferred choice for coloring a wide array of polymers. This document provides detailed application notes and experimental protocols for the utilization of **Pigment Red 166** in polymer science, aimed at researchers and professionals in material and product development.

## **Physicochemical and Technical Properties**

**Pigment Red 166** is characterized by its large molecular structure, which contributes to its outstanding fastness properties.[1] It is recommended for a variety of demanding applications where color stability and durability are critical.



Property	Value	Source(s)
Chemical Class	Disazo Condensation	[2],[3]
C.I. Name	Pigment Red 166	[3]
C.I. Number	20730	[3]
CAS Number	3905-19-9	[3]
Molecular Formula	C40H24Cl4N6O4	[2]
Density	1.5 - 1.57 g/cm <sup>3</sup>	[4],[5]
Heat Resistance	Up to 300°C	[6],[7]
Light Fastness (Blue Wool Scale)	7-8	[3],[7]
Migration Resistance (Grey Scale)	5	[3]

## **Applications in Polymer Systems**

**Pigment Red 166** is highly compatible with a broad range of polymers, making it a versatile colorant for numerous applications.[8] Its primary applications are in the plastics and spin dyeing industries.[2][3]

### **Recommended Polymer Systems**



Polymer	Suitability	Key Attributes	Recommended Applications
Polyolefins (PE, PP)	Excellent	High heat stability, excellent lightfastness, good dispersion.[7]	Injection molding, extrusion, films, fibers. [3]
Polyvinyl Chloride (PVC)	Excellent	Almost completely fast to bleeding in plasticized PVC.[2]	Flexible and rigid profiles, cables, flooring.[3][9]
Styrenics (PS, ABS)	Recommended	Good heat stability and lightfastness.[10]	Housings for electronics, consumer goods.[11]
Engineering Plastics (PC, PET, PA)	Recommended	High heat stability is a key asset.[10]	Automotive components, electrical parts.[8]
Elastomers and Rubber	Recommended	Good overall fastness properties.	Seals, gaskets, and other molded rubber parts.[3]

## **Experimental Protocols**

The following protocols provide a general framework for incorporating and evaluating **Pigment Red 166** in polymer systems. Researchers should adapt these protocols to their specific equipment and polymer grades.

## Protocol for Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated color masterbatch, which is a common industrial practice for coloring plastics.[12]

Objective: To produce a 30% w/w **Pigment Red 166** masterbatch in a polypropylene (PP) carrier.



#### Materials and Equipment:

- Pigment Red 166 powder
- Polypropylene (PP) homopolymer (MFI 10-20 g/10 min)
- Dispersing agent (e.g., zinc stearate)
- Co-rotating twin-screw extruder with gravimetric feeders
- Strand pelletizer
- · Hot air oven

#### Procedure:

- Pre-Drying: Dry the PP resin and Pigment Red 166 powder in a hot air oven at 80°C for 2-4 hours to remove any residual moisture.
- Pre-Mixing: In a high-speed mixer, blend 30% Pigment Red 166, 69% PP resin, and 1% dispersing agent for 5-10 minutes to achieve a homogeneous pre-mix.
- Extrusion:
  - Set the temperature profile of the twin-screw extruder. A typical profile for PP is:
    - Feed zone: 180°C
    - Melting zones: 190-210°C
    - Mixing zones: 210-220°C
    - Die zone: 220°C
  - Set the screw speed to 200-300 RPM.
  - Calibrate the gravimetric feeder to deliver the pre-mixed powder at a consistent rate.



- Pelletizing: Cool the extruded strands in a water bath and feed them into a strand pelletizer to produce masterbatch pellets.
- Post-Drying: Dry the masterbatch pellets at 80°C for 2 hours.



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Masterbatch Preparation Workflow

# Protocol for Preparation of Test Specimens by Injection Molding

This protocol outlines the preparation of standardized test specimens for evaluating the properties of the colored polymer, based on ISO 527-2.[13]

Objective: To produce Type 1A dumbbell specimens for tensile testing and 60x60x2 mm plaques for color and fastness tests.

Materials and Equipment:

- Natural polymer resin (e.g., HDPE)
- Pigment Red 166 masterbatch (from Protocol 3.1)
- Injection molding machine with appropriate molds
- Tumble mixer

#### Procedure:

 Drying: Dry the natural resin and masterbatch pellets as per the material supplier's recommendations.



- Blending: In a tumble mixer, blend the natural resin with the masterbatch at a let-down ratio to achieve the desired final pigment concentration (e.g., 0.5% pigment). For a 30% masterbatch, this would be a ratio of approximately 98.3:1.7 (resin:masterbatch).
- · Injection Molding:
  - Set the injection molding machine parameters according to the polymer type. For HDPE, a typical setup is:
    - Nozzle temperature: 220°C
    - Barrel temperatures: 210°C, 200°C, 190°C (from front to rear)
    - Mold temperature: 40°C
    - Injection pressure: 80-120 MPa
    - Holding pressure: 40-60 MPa
    - Cooling time: 20-30 seconds
  - Purge the machine with natural resin before introducing the colored blend.
  - Mold the test specimens.
- Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 10% relative humidity for at least 16 hours before testing, as specified in ISO 527.[13]

# Protocol for Heat Stability Testing (based on DIN EN 12877-2)

Objective: To determine the maximum processing temperature at which **Pigment Red 166** remains stable in a given polymer.

Materials and Equipment:

Injection molding machine



- Colorimeter (spectrophotometer)
- Conditioned test plaques (from Protocol 3.2)

#### Procedure:

- Prepare a series of colored plaques by injection molding, increasing the barrel temperature in 10°C or 20°C increments from the standard processing temperature up to the polymer's degradation temperature.
- Maintain a dwell time of 5 minutes in the barrel for each temperature step before injecting the sample.[14]
- Produce a reference plaque at the standard processing temperature with minimal dwell time.
- After conditioning, measure the color of each plague using a colorimeter.
- Calculate the color difference (ΔE\*ab) between the reference plaque and the plaques produced at elevated temperatures.
- The heat stability is the highest temperature at which the ΔE\*ab remains below a specified value (typically 3.0).[14]

### **Protocol for Lightfastness Testing (based on ISO 4892-2)**

Objective: To evaluate the resistance of **Pigment Red 166** to degradation upon exposure to artificial light.

#### Materials and Equipment:

- Xenon-arc weathering chamber[15]
- Conditioned test plaques (from Protocol 3.2)
- Blue Wool Scale (for visual assessment)
- Colorimeter

#### Procedure:



- Mount the test plaques in the sample holders of the xenon-arc chamber.
- Simultaneously expose a Blue Wool Scale standard.
- Set the exposure conditions as per ISO 4892-2, Method A (simulated outdoor weathering) or B (simulated sunlight through window glass).[16] Key parameters to control include:
  - Irradiance level
  - Black panel temperature
  - Chamber temperature and relative humidity
  - Water spray cycle (for Method A)
- Periodically remove the samples and the Blue Wool Scale to assess color change.
- The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness, by comparing the fading of the sample to that of the Blue Wool Scale.[17] Alternatively, measure the color change (ΔΕ\*ab) at specified exposure intervals.

# Protocol for Migration Resistance Testing (based on DIN 53775)

Objective: To assess the tendency of **Pigment Red 166** to migrate from a colored polymer into a material in contact.

#### Materials and Equipment:

- Colored test plaque (e.g., plasticized PVC with 0.5% pigment)
- White, uncolored plaque of the same polymer, containing a standard amount of titanium dioxide.
- Oven
- Weights to ensure firm contact





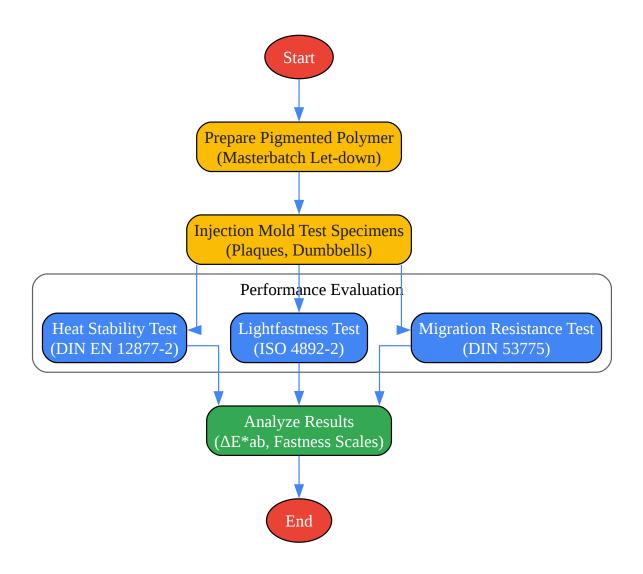


· Grey Scale for assessing staining

#### Procedure:

- Place the colored test plaque in direct contact with the white plaque.
- Place the assembly in an oven at a specified temperature (e.g., 80°C for PVC) under a
  defined pressure (e.g., 3 kg/cm<sup>2</sup>) for a set duration (e.g., 24 hours).[15]
- After the test period, separate the plaques and allow them to cool.
- Visually assess the staining on the white plaque using the Grey Scale.
- The migration resistance is rated on a scale of 1 to 5, where 5 indicates no staining (excellent migration resistance).[14]





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Polymer Performance Testing Workflow

### **Data Summary**

The following tables summarize the performance of **Pigment Red 166** in various polymers based on typical supplier data. The rating scales are provided for clarity.

Table 1: Heat Stability of **Pigment Red 166** in Various Polymers



Polymer	Maximum Processing Temperature (°C)		
HDPE	300		
PP	290		
PVC	200		
PS	280		
ABS	280		
PC	300		
PET	290		
PA	300		
(Data compiled from multiple sources)			

Table 2: Fastness Properties of Pigment Red 166

Property	Polymer System	Rating	Scale
Lightfastness (Full Shade)	HDPE	8	1-8 (8=Excellent)
Lightfastness (Tint)	HDPE (with TiO2)	7-8	1-8 (8=Excellent)
Migration Resistance	Plasticized PVC	5	1-5 (5=Excellent)
Acid Resistance	General	5	1-5 (5=Excellent)
Alkali Resistance	General	5	1-5 (5=Excellent)
(Data compiled from multiple sources)			

### Conclusion

**Pigment Red 166** is a high-performance colorant with a well-documented history of successful use in a wide range of polymer applications. Its excellent thermal stability, lightfastness, and resistance to migration make it a reliable choice for durable and long-lasting colored plastic



articles. The protocols provided herein offer a standardized approach to incorporating and evaluating this pigment, enabling researchers and developers to effectively harness its properties for new and innovative polymer products. It is crucial to perform specific testing for each polymer formulation and application to ensure optimal performance.

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